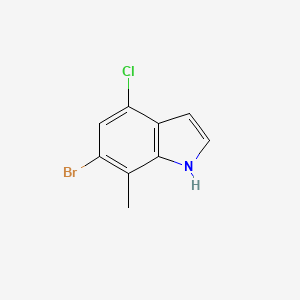

6-bromo-4-chloro-7-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDABGGJZBJEILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1NC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 Chloro 7 Methyl 1h Indole and Analogues

Retrosynthetic Analysis of 6-bromo-4-chloro-7-methyl-1H-indole

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The indole (B1671886) ring itself can be formed through various cyclization strategies. One common approach involves the formation of the C2-C3 bond, often starting from an appropriately substituted aniline (B41778) derivative. For instance, a plausible disconnection would be to form the indole from a substituted o-nitrotoluene, a strategy central to the Batcho-Leimgruber synthesis. Alternatively, the Fischer indole synthesis would start from a corresponding phenylhydrazine (B124118). Functionalization of a pre-formed indole core is another viable strategy, where halogenation and methylation can be introduced at specific positions.

| Retrosynthetic Approach | Key Precursors | Synthetic Strategy |

| Batcho-Leimgruber | 4-Bromo-2-chloro-3-methyl-1-nitrobenzene | Reductive cyclization of an enamine derived from the nitrotoluene. |

| Fischer Indole Synthesis | (4-Bromo-2-chloro-3-methylphenyl)hydrazine | Acid-catalyzed cyclization of a hydrazone formed with a suitable ketone or aldehyde. |

| Indole Functionalization | 4-Chloro-7-methyl-1H-indole or 6-bromo-7-methyl-1H-indole | Regioselective halogenation or cross-coupling reactions. |

Classical and Modern Synthetic Routes to Haloalkyl Indoles

The synthesis of haloalkyl-substituted indoles can be achieved through a variety of established and contemporary methods. These range from classic named reactions that construct the indole core to modern cross-coupling techniques that allow for precise functionalization.

Fischer Indole Synthesis and its Adaptations for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. wikipedia.orgtestbook.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole ring. wikipedia.org

This method is highly versatile and can be adapted for the synthesis of complex indoles by using appropriately substituted starting materials. For the synthesis of a compound like this compound, the corresponding (4-bromo-2-chloro-3-methylphenyl)hydrazine would be required. The choice of the carbonyl component would determine the substitution at the C2 and C3 positions of the indole.

Key Features of the Fischer Indole Synthesis:

Catalysts: Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) are commonly used. wikipedia.orgtestbook.com

Precursors: Substituted phenylhydrazines and carbonyl compounds.

Buchwald Modification: A palladium-catalyzed variation allows for the cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org

Versatility: A wide range of substituted indoles can be synthesized by varying the substituents on both the phenylhydrazine and the carbonyl compound. rsc.orgnih.gov

Nenitzescu Indole Synthesis and Related Cyclization Reactions

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a method for producing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.comnumberanalytics.com The reaction mechanism involves a Michael addition followed by a cyclization and elimination. wikipedia.org

While the classic Nenitzescu synthesis yields 5-hydroxyindoles, modifications and related cyclization reactions can provide access to other substituted indole systems. The reaction is particularly useful for creating indoles with specific substitution patterns on the benzene (B151609) ring. wikipedia.orgresearchgate.net

| Reaction | Starting Materials | Product |

| Nenitzescu Indole Synthesis | Benzoquinone and β-aminocrotonic ester | 5-Hydroxyindole derivative wikipedia.orgsynarchive.com |

Batcho-Leimgruber Indole Synthesis and its Variations

The Batcho-Leimgruber indole synthesis is a highly effective method for preparing indoles from o-nitrotoluenes. wikipedia.orgresearchgate.net This two-step process begins with the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to yield the indole. wikipedia.org This method is often preferred over the Fischer synthesis due to the commercial availability of a wide range of substituted o-nitrotoluenes and the generally high yields under mild conditions. wikipedia.org For the synthesis of this compound, a suitable starting material would be 4-bromo-2-chloro-3-methyl-1-nitrobenzene. nih.gov

The reaction can be carried out with or without the isolation of the intermediate enamine. researchgate.net Various reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to enhance reaction rates and yields. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Indole Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including indoles. beilstein-journals.orgmdpi.comresearchgate.net These methods allow for the introduction of various substituents onto the indole nucleus with high regioselectivity.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. rsc.orgacs.org In the context of indole synthesis, this reaction is widely used to introduce aryl or heteroaryl groups onto the indole scaffold. rsc.orgnih.gov For instance, a bromo-substituted indole can be coupled with an arylboronic acid to generate an aryl-indole. rsc.orgnih.gov This strategy is particularly useful for creating complex indole derivatives that may be difficult to access through traditional cyclization methods. acs.org The reaction conditions are generally mild and tolerant of a wide range of functional groups. rsc.orgnih.gov

| Coupling Partners | Catalyst System | Resulting Bond |

| Aryl Halide/Triflate and Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄) and a base | Aryl-Aryl C-C bond rsc.org |

| Indole Halide and Arylboronic Acid | Pd catalyst and a base | Indole-Aryl C-C bond nih.gov |

This methodology offers a convergent approach to the synthesis of complex indoles by allowing for the late-stage introduction of substituents.

Sonogashira Coupling for Alkynyl Indole Precursors

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, which typically employs a palladium catalyst and a copper co-catalyst, is instrumental in the synthesis of alkynyl indoles, which are versatile intermediates for further transformations. wikipedia.orgyoutube.comyoutube.com The reaction is generally carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base, which has allowed for its use in the synthesis of complex molecules. wikipedia.org

In the context of synthesizing this compound analogues, the Sonogashira coupling can be used to introduce an alkynyl group at various positions of a pre-functionalized indole ring. For instance, a dihaloindole precursor could be selectively coupled with a terminal alkyne. The synthesis of indoles and benzo[b]furans via the Sonogashira reaction is often carried out in two steps: a palladium-copper catalyzed cross-coupling between a 2-amino/hydroxyl aryl halide and an alkyne, followed by the cyclization of the resulting 2-alkynylanilines/2-alkynylphenols. spuvvn.edu

The reaction conditions for Sonogashira coupling are typically mild. wikipedia.org The cross-coupling is carried out at room temperature with a base, usually an amine like diethylamine, which also serves as the solvent. wikipedia.org A key challenge can be the undesired homocoupling of the alkyne (Glaser coupling), which can be mitigated by running the reaction in an inert atmosphere when a copper co-catalyst is used. wikipedia.org To avoid this side reaction, copper-free Sonogashira variations have been developed. wikipedia.orgresearchgate.net

A novel palladium-catalyzed direct oxidative Heck–Cassar–Sonogashira type alkynylation of indoles with terminal alkynes using oxygen as the terminal oxidant has also been developed. rsc.org This method does not require the pre-generation of an indolyl halide or alkynyl halide and only necessitates a catalytic amount of base. rsc.org

Table 1: Examples of Sonogashira Coupling in Indole Synthesis

| Entry | Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Butyne-1-ol | Pd(OAc)₂, dppf, KHCO₃ | 2-(But-2-yn-1-ol)pyridine | 95 | nih.gov |

| 2 | Isoquinolin-3-yl triflate | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 3-(Phenylethynyl)isoquinoline | ~100 | nih.gov |

| 3 | 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | 2-(Phenylethynyl)aniline | N/A | researchgate.net |

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting amines with aryl halides. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, offering a significant improvement over harsher traditional methods. wikipedia.org

For the synthesis of N-substituted analogues of this compound, the Buchwald-Hartwig amination provides a direct method to introduce a variety of substituents onto the indole nitrogen. This is particularly useful for creating libraries of compounds for structure-activity relationship studies. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. uni-rostock.de The choice of ligand is crucial and has evolved over time, with sterically hindered and bidentate phosphine ligands showing high efficacy. uni-rostock.deorganic-chemistry.org

The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-aryl indole and regenerate the Pd(0) catalyst. wikipedia.org A potential side reaction is the hydrodehalogenation of the arene, which can be minimized by careful selection of the ligand and reaction conditions. wikipedia.org

Recent advancements have led to catalyst systems that are effective for a broad range of amines, including primary and secondary amines, and various aryl halides and pseudohalides. organic-chemistry.org The reaction can be performed in a variety of solvents, including THF, toluene, and dioxane. libretexts.org

Table 2: Ligands Commonly Used in Buchwald-Hartwig Amination of Indoles

| Ligand | Features | Application Example | Reference |

| BINAP | Bidentate phosphine ligand, allows for the use of primary amines. | N-Arylation of primary amines with aryl halides. | uni-rostock.de |

| dppf | Bidentate phosphine ligand, effective with various primary amines. | N-Arylation of primary amines with aryl halides. | uni-rostock.de |

| tBuXphos | Sterically hindered ligand, broad scope for amines and aryl halides. | N-Arylation of hindered primary amines. | organic-chemistry.org |

Electrophilic Halogenation and Alkylation Strategies for Indole Rings

The introduction of substituents onto the indole ring can also be achieved through electrophilic substitution reactions. The regioselectivity of these reactions is highly dependent on the directing effects of the existing substituents on the indole nucleus.

Regioselective Bromination Techniques

The bromination of the indole ring is a common method for introducing a bromine atom. Due to the electron-rich nature of the indole nucleus, direct bromination often occurs at the most nucleophilic position, typically C3. To achieve regioselective bromination at other positions, such as C6, it is often necessary to protect the more reactive sites or to use specific brominating agents and conditions.

For instance, to achieve C6 bromination, the N1 and C2/C3 positions might be protected with electron-withdrawing groups to deactivate the pyrrole (B145914) ring towards electrophilic attack. researchgate.net Following the bromination step, these protecting groups can be removed to yield the desired 6-bromoindole (B116670) derivative. researchgate.net A study on the regioselective bromination of methyl indolyl-3-acetate demonstrated that introduction of electron-withdrawing substituents at N1 and C2 allowed for selective bromination at the C6-position. researchgate.net

Electrochemical methods have also been developed for the bromination of indoles, offering a greener alternative to traditional chemical oxidants. mdpi.com

Table 3: Reagents for Regioselective Bromination of Indoles

| Reagent | Position of Bromination | Comments | Reference |

| Bromine in CCl₄ | C6 (with N1 and C2/C3 protection) | Requires deactivation of the pyrrole ring. | researchgate.net |

| N-Bromosuccinimide (NBS) | C3 (typically) | Common reagent for electrophilic bromination. | nih.gov |

| Electrochemical (NaBr) | C3 | Umpolung of bromide to an electrophilic bromine species. | mdpi.com |

Chloro-Substitution Methods

Similar to bromination, the introduction of a chlorine atom onto the indole ring is typically achieved through electrophilic chlorination. The regioselectivity is again governed by the substitution pattern of the starting indole. To synthesize a 4-chloroindole (B13527) derivative, one might start with an appropriately substituted aniline and perform an indole synthesis that directs the cyclization to form the desired product.

Alternatively, direct chlorination of the indole ring can be performed. For the synthesis of 4-chloro-7-azaindole, a method involving N-oxidation of 7-azaindole (B17877) followed by reaction with phosphorus oxychloride (POCl₃) has been reported. chemicalbook.com While this example is for an azaindole, similar principles of activating the ring for nucleophilic attack by a chloride source after initial modification can be applied to indole itself. The synthesis of methyl 7-chloroindole-4-carboxylate has been achieved on a large scale without chromatographic purification. nih.gov

Methyl Group Introduction at the Indole Ring

The introduction of a methyl group at a specific position on the indole ring, such as C7, can be accomplished through various synthetic strategies. One common approach is to start with a precursor that already contains the methyl group in the desired position. For example, 7-methylindole (B51510) can be prepared from 2,6-dimethylformanilide via reaction with potassium ethoxide. wikipedia.org Another method involves the Fischer indole synthesis using appropriately substituted phenylhydrazines and aldehydes or ketones. ontosight.ai

Modern synthesis techniques for 7-methylindole often focus on efficiency and environmental impact, with some methods achieving high yields using catalysts like palladium and platinum. ontosight.ai A multi-step synthesis starting from 3,5-dimethyl-4-nitrotoluene has also been reported. guidechem.com

Table 4: Synthetic Routes to 7-Methylindole

| Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 2,6-Dimethylformanilide | Potassium ethoxide | 7-Methylindole | N/A | wikipedia.org |

| Phenylhydrazine and Acetaldehyde | Acid catalyst | 7-Methylindole (via Fischer Indole Synthesis) | N/A | ontosight.ai |

| 3,5-Dimethyl-4-nitrotoluene, Pyrrole, DMFDMA | Pd/C, H₂ | 7-Methylindole | 82 (final step) | guidechem.com |

| o-Toluidine | (in a reaction with N-hydroxyethyl-2-methylaniline) | 7-Methylindole | 64.3 | chemicalbook.comprepchem.com |

Multi-Component Reactions (MCRs) for Indole Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a single product that incorporates most of the atoms from the starting materials. rsc.orgresearchgate.net MCRs are highly efficient and atom-economical, making them attractive for building complex molecular scaffolds like substituted indoles. researchgate.net

Several MCRs have been developed for the synthesis of indoles and indole-fused heterocycles. rsc.orgnih.govrsc.org These reactions often allow for the rapid assembly of diverse and complex structures from simple and readily available starting materials. rsc.orgnih.gov For instance, a modular assembly of indole-fused seven-membered heterocycles has been developed through an MCR of an indole, formaldehyde, and an amino hydrochloride. rsc.orgnih.gov The scope of this reaction is broad, tolerating various substituents on the indole ring, including bromo and methyl groups. rsc.orgnih.gov

Another MCR approach involves the Ugi-4CR of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-catalyzed cyclization to produce indole-2-carboxamides. rsc.orgrsc.org This method is notable for its mild conditions and use of a green solvent. rsc.orgrsc.org Palladium-catalyzed three-component reactions have also been employed to synthesize highly substituted indoles in a one-pot fashion, combining a Buchwald-Hartwig amination and an arene-alkene coupling. nih.gov

The application of MCRs to the synthesis of a specifically substituted indole like this compound would involve the careful selection of starting materials that bear the required bromo, chloro, and methyl functionalities, or precursors that can be readily converted to them. The modular nature of MCRs makes them particularly suitable for creating libraries of analogues for biological screening. nih.gov

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact and enhance efficiency. researchgate.net Traditional methods for indole synthesis are often replaced by greener alternatives that incorporate environmentally benign solvents, catalysts, and energy sources. tandfonline.comtandfonline.com Key advancements in this area include the use of microwave irradiation, ultrasound, nanocatalysts, and solvent-free reaction conditions. researchgate.net

Microwave-assisted synthesis, for instance, has emerged as a rapid, efficient, and environmentally friendly method for producing organic compounds, including various indole derivatives. tandfonline.comtandfonline.com This technique often leads to higher yields in shorter reaction times compared to conventional heating methods. tandfonline.com The Fischer indole synthesis, a classic method, has been adapted using conductively heated sealed-vessel reactors, which mimic the efficiency of microwave reactors and make the process more feasible and cleaner for laboratory settings. acs.org

The use of green solvents is another cornerstone of sustainable indole synthesis. Water, propylene (B89431) carbonate, and polyethylene (B3416737) glycol (PEG) have been successfully employed as reaction media. researchgate.netopenmedicinalchemistryjournal.com Water, being non-toxic and readily available, offers a significant ecological advantage over traditional organic solvents. researchgate.net Similarly, propylene carbonate has been used with molecular iodine as a catalyst to synthesize bis-indole derivatives at room temperature with high yields. researchgate.net Catalyst-free approaches have also been developed, using promoters like polyethylene glycol 400 in multicomponent reactions (MCRs) to produce 3-substituted indoles. openmedicinalchemistryjournal.com

To quantify the "greenness" of these synthetic routes, various metrics have been developed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental (E)-Factor. researchgate.netacs.orgmdpi.com RME, a comprehensive metric, considers reaction yield, stoichiometry, and the mass of all materials used, including solvents and workup chemicals. researchgate.netacs.org Tools like the Environmental Assessment Tool for Organic Syntheses (EATOS) provide a thorough analysis of the environmental impact of all chemicals involved in a synthetic process. nih.gov The application of these metrics allows for the objective comparison of different synthetic pathways and the identification of more sustainable options. mdpi.com

Table 1: Comparison of Green Synthesis Methodologies for Indole Derivatives

| Methodology | Catalyst/Medium | Key Advantages | Relevant Findings | Citations |

|---|---|---|---|---|

| Microwave Irradiation | Various catalysts or solvent-free | Rapid, high efficiency, convenient, environmentally friendly. | Used for synthesizing various indole derivatives, often with high yields in minutes. tandfonline.com Enables reactions previously considered impractical. acs.org | tandfonline.comtandfonline.comacs.org |

| Green Solvents | Water, Propylene Carbonate (PC), Polyethylene Glycol (PEG) | Reduced toxicity, lower cost, increased safety. | Water used as a solvent for MCRs of 3-substituted indoles. openmedicinalchemistryjournal.com PC with iodine catalyst gives high yields of bis-indoles at room temp. researchgate.net | researchgate.netopenmedicinalchemistryjournal.com |

| Solvent-Free Reactions | Solid catalysts (e.g., silica (B1680970) sulfuric acid) or heat | Reduced waste, lower cost, simplified workup. | Excellent yields of bis(indolyl)alkanes achieved using reusable solid acid catalysts. researchgate.net | researchgate.netbeilstein-journals.org |

| Nanocatalysis | Nanocatalysts | High catalytic activity, reusability. | A key area in the development of greener synthetic technologies for indole derivatives. researchgate.netbeilstein-journals.org | researchgate.netbeilstein-journals.org |

| Catalyst-Free MCRs | Polyethylene Glycol 400 (promoter) | Avoids catalyst toxicity and cost, selective product formation. | Successful synthesis of 3-substituted indoles with yields of 86-96%. openmedicinalchemistryjournal.com | openmedicinalchemistryjournal.com |

Purification and Isolation Techniques for Substituted Indoles

The purification and isolation of substituted indoles are critical steps to ensure the final product's purity for subsequent applications. A variety of techniques are employed, ranging from traditional methods like crystallization to advanced chromatographic procedures. researchgate.net The choice of method depends on the specific properties of the indole derivative and the nature of the impurities.

Crystallization is a fundamental and cost-effective technique for purifying crude indole products. researchgate.net The process can be optimized by selecting appropriate solvents, adjusting the solvent ratios, and controlling the crystallization temperature. For instance, a mixed solvent system of methanol (B129727) and water has been shown to effectively purify indole from coal tar, yielding a product with over 99% purity. researchgate.net Other approaches include high-pressure crystallization and solute crystallization, which have been explored as alternatives to traditional acid-base purification methods for industrial-scale separation. mdpi.comnih.gov

Chromatography is a versatile and widely used tool for the separation and purification of indole derivatives. Column chromatography using silica gel is a standard laboratory procedure for purifying products from reaction mixtures. researchgate.netnih.gov For more complex separations or higher purity requirements, High-Performance Liquid Chromatography (HPLC) is often utilized. google.com Specialized techniques such as affinity chromatography have also been developed for specific applications, like the purification of indole-metabolizing enzymes using indolyl-agarose columns, which resulted in a 15-fold increase in specific activity. nih.gov

Modern purification strategies often combine different techniques to achieve high purity. For example, a rapid procedure for purifying indole-3-acetic acid involves sequential use of an amino anion exchange minicolumn and a C18 column, significantly improving recovery and reducing preparation time compared to solvent partitioning methods. nih.govumn.edu Extraction methods, including liquid-liquid extraction and supercritical fluid extraction, also play a crucial role, often as a preliminary step before crystallization or chromatography. mdpi.comgoogle.com

Table 2: Overview of Purification and Isolation Techniques for Substituted Indoles

| Technique | Principle | Common Application | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Crystallization | Differential solubility of the compound and impurities in a solvent. | Purification of crude indole from raw materials like coal tar. | Cost-effective, suitable for large scale, can yield high purity. | Yield can be affected by conditions; impurities may co-crystallize. researchgate.netgoogle.com | researchgate.netgoogle.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | General laboratory purification of synthesized indole derivatives. | Versatile, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. researchgate.netnih.gov | researchgate.netnih.gov |

| High-Pressure Liquid Chromatography (HPLC) | High-resolution separation using a packed column and high-pressure solvent delivery. | Separation of complex mixtures of dimeric indole alkaloids. | High resolution and speed, quantitative analysis. | Higher cost of equipment and solvents. google.comgoogle.com | google.comgoogle.com |

| Affinity Chromatography | Specific binding interaction between the target molecule and a ligand immobilized on a stationary phase. | Purification of specific enzymes like indolyl-3-alkane α-hydroxylase. | Highly specific, results in high purity and activity. | Limited to molecules with specific binding partners. nih.gov | nih.gov |

| Extraction (Liquid-Liquid, Supercritical Fluid) | Partitioning of a compound between two immiscible phases. | Initial cleanup and concentration of indoles from complex matrices like wash oil. | Good for initial separation and enrichment. | May require large solvent volumes; supercritical fluid extraction requires specialized equipment. mdpi.comgoogle.com | mdpi.comgoogle.com |

Elucidation of Structure and Purity for 6 Bromo 4 Chloro 7 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologiesrsc.orgacs.orgarkat-usa.org

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

¹H NMR spectroscopy identifies the chemical environment of each proton in the molecule. The spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration).

For 6-bromo-4-chloro-7-methyl-1H-indole, the following proton signals are anticipated:

Indole (B1671886) NH Proton: A broad singlet is expected for the proton attached to the nitrogen atom (N-H), typically appearing in the downfield region (δ 8.0-8.5 ppm).

Aromatic Protons: The protons on the indole ring (H2, H3, and H5) will exhibit distinct signals. The H2 and H3 protons on the pyrrole (B145914) ring are expected to appear as doublets of doublets or triplets, influenced by their coupling to each other. The single proton at the C5 position (H5) on the benzene (B151609) ring will likely appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent bromine and chlorine atoms.

Methyl Protons: The three protons of the methyl group at C7 will appear as a sharp singlet, typically in the upfield region of the aromatic spectrum (δ 2.0-2.5 ppm).

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H | 8.0 - 8.5 | Broad Singlet | 1H |

| H5 | ~7.4 | Singlet | 1H |

| H2 | ~7.2 | Triplet or dd | 1H |

| H3 | ~6.5 | Triplet or dd | 1H |

| -CH₃ | 2.0 - 2.5 | Singlet | 3H |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift indicates its bonding environment.

For this compound, nine distinct signals are expected, corresponding to the eight carbons of the indole core and the one methyl carbon. The carbons attached to the electronegative halogen atoms (C4-Cl and C6-Br) and the nitrogen atom will be significantly shifted.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C7a | ~135 |

| C3a | ~128 |

| C2 | ~125 |

| C4 | ~120 |

| C5 | ~122 |

| C6 | ~115 |

| C7 | ~118 |

| C3 | ~102 |

| -CH₃ | ~15 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, a cross-peak would be expected between the H2 and H3 protons, confirming their connectivity within the pyrrole ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively link each proton signal (e.g., H5, -CH₃) to its corresponding carbon atom (C5, -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for piecing together the molecular structure. For instance, correlations would be expected from the methyl protons to carbons C7 and C6, and from the H5 proton to carbons C3a, C4, C6, and C7, confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysischemicalbook.comuni.lu

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS measures the molecular mass with very high precision, allowing for the determination of the elemental formula of a molecule. The presence of bromine and chlorine, both of which have characteristic isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster pattern for the molecular ion peak.

The theoretical exact mass for the most abundant isotopic combination of this compound ([M]⁺ with C₉H₇⁷⁹Br³⁵ClN) is calculated to be 242.9505 . HRMS analysis would confirm this exact mass, providing strong evidence for the compound's elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent cluster of peaks corresponding to [C₉H₈BrClN]⁺. The characteristic isotopic pattern arising from the presence of one bromine and one chlorine atom would be a key diagnostic feature:

[M+H]⁺: Peak for isotopes ⁷⁹Br and ³⁵Cl.

[M+H+2]⁺: Peak for isotopes ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl (approximately equal intensity to the [M+H]⁺ peak).

[M+H+4]⁺: Peak for isotopes ⁸¹Br and ³⁷Cl (lower intensity).

Analysis of the fragmentation patterns, which can be induced using techniques like collision-induced dissociation (CID), can further confirm the structure. Common fragmentation pathways for indole derivatives include the loss of small molecules or radicals, which would help to verify the arrangement of substituents on the indole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.

For this compound, IR spectroscopy would be used to confirm the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for the N-H bond of the indole ring, the C-H bonds of the methyl group and the aromatic ring, and the C-N and C-C bonds within the heterocyclic and benzene rings. The positions of the bromine and chlorine substituents also influence the fingerprint region of the spectrum (typically below 1500 cm⁻¹), resulting in a unique pattern.

Expected IR Absorption Bands:

The N-H stretching vibration in indoles typically appears as a sharp to medium band in the region of 3400-3200 cm⁻¹. The precise position can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic system are expected in the 1600-1450 cm⁻¹ region.

Below is a table of expected characteristic IR absorption bands for this compound, based on typical values for substituted indoles.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (methyl) | 2975 - 2850 | Medium to Weak |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Cl Stretch | 850 - 550 | Strong |

| C-Br Stretch | 690 - 515 | Strong |

This table represents expected values and the actual spectrum would need to be recorded for confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the exact positions of the atoms can be determined.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure. The resulting data would include the crystal system, space group, unit cell dimensions, and precise bond lengths and angles for every bond in the molecule. This information would unambiguously confirm the substitution pattern on the indole ring and reveal details about the planarity of the ring system and the conformation of the methyl group. While no specific crystallographic data for this compound has been published, studies on other halogenated indoles have successfully utilized this technique to elucidate their solid-state structures. chemsrc.com

Hypothetical Crystallographic Data Table:

Should a crystal structure be determined, the data would be presented in a standardized format, an example of which is shown below for a hypothetical crystal of this compound.

| Parameter | Value |

| Chemical Formula | C₉H₇BrClN |

| Formula Weight | 244.52 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

This table is a hypothetical representation. Actual values can only be obtained through experimental X-ray diffraction analysis.

Chromatographic Methods for Purity Assessment (HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A detector, typically a UV-Vis detector for aromatic compounds like indoles, records the elution of each component, producing a chromatogram. The purity of the sample is determined by the relative area of the main peak corresponding to the target compound. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The high sensitivity of HPLC allows for the detection and quantification of even trace impurities. Several studies have detailed the use of HPLC for the analysis and purity determination of various indole alkaloids. google.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. GC-MS is particularly useful for identifying volatile impurities. For this compound, GC-MS analysis would confirm the molecular weight of the compound and help to identify any related substances or residual solvents.

Typical Chromatographic Purity Data:

A typical purity report for this compound would include the chromatogram and a data table summarizing the results.

| Method | Retention Time (min) | Relative Area (%) | Identity |

| HPLC | Value | >99 | This compound |

| GC-MS | Value | >99 | This compound |

This table represents an idealized purity assessment. The actual chromatograms would show the main product peak and any impurity peaks. Commercial suppliers often provide a purity level, for instance, ≥97%, which is determined by such chromatographic methods.

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Chloro 7 Methyl 1h Indole

Reactivity of the Bromo and Chloro Substituents

The benzene (B151609) portion of the 6-bromo-4-chloro-7-methyl-1H-indole molecule is adorned with both a bromo and a chloro substituent, which are the primary sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at Halogenated Positions

Direct nucleophilic aromatic substitution (SNAAr) on the halogenated positions of this compound is generally challenging due to the electron-rich nature of the indole (B1671886) ring system. Such reactions typically require strong activation by electron-withdrawing groups and are more common on electron-deficient aromatic systems. However, under specific conditions, such as high temperatures or the use of highly nucleophilic reagents, substitution may be induced. The relative reactivity of the two halogens would be expected to follow the trend of C-Br being more labile than C-Cl due to the lower bond dissociation energy of the C-Br bond.

Metal-Catalyzed Cross-Coupling Reactivity (e.g., further functionalization via Pd-catalysis)

A more versatile and widely employed strategy for the functionalization of the bromo and chloro substituents is through metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, in particular, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds at these positions.

The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited for selective functionalization. The C-Br bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for selective reaction at the C-6 position while leaving the C-4 chloro group intact. Subsequent modification of the chloro group can then be achieved under more forcing reaction conditions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

| Reaction | Reactant | Catalyst/Ligand | Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, PdCl₂(dppf) | Biaryl, vinyl indole |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl indole |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl indole |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP | N-Aryl/alkyl indole |

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. bhu.ac.in The preferred site of electrophilic attack is the C-3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate (indoleninium ion) is stabilized by the nitrogen atom's lone pair. bhu.ac.in

Reactivity of the Indole Nitrogen Atom (N-Alkylation, N-Acylation)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing it to function as a nucleophile in N-alkylation and N-acylation reactions. bhu.ac.in

N-Alkylation: The indole N-H can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form the indolyl anion, which is a potent nucleophile. nih.gov This anion readily reacts with various alkylating agents, such as alkyl halides or sulfates, to yield N-alkylated indoles. nih.gov Direct alkylation without a base can also occur, though it may require harsher conditions. bhu.ac.in

N-Acylation: The nitrogen can be acylated using acylating agents like acid chlorides or anhydrides. bhu.ac.in This reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HX byproduct. N-acylation is a useful strategy for protecting the indole nitrogen or for introducing carbonyl functionality. For instance, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like DMAP would yield the N-Boc protected indole. sigmaaldrich.com

Influence of Methyl Substituent on Electronic and Steric Properties

The methyl group at the C-7 position exerts both electronic and steric effects that influence the molecule's reactivity.

Steric Effects: Positioned ortho to the indole nitrogen, the C-7 methyl group can sterically hinder reactions occurring at the N-1 position and the C-7a "bridgehead" carbon. youtube.com This steric hindrance can affect the approach of bulky reagents to the nitrogen atom during N-alkylation or N-acylation and could influence the regioselectivity of certain reactions involving the benzene ring.

Reaction Pathway Elucidation and Kinetic Studies

Elucidating the reaction pathways and studying the kinetics of reactions involving this compound are crucial for understanding its reactivity and for optimizing synthetic procedures.

Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations). Such studies can provide valuable information about reaction orders, rate constants, and activation parameters (enthalpy and entropy of activation). rsc.org For example, a kinetic study of the palladium-catalyzed cross-coupling at the C-6 and C-4 positions could reveal the relative rates of reaction at these two sites and help in designing conditions for selective mono-functionalization. Similarly, kinetic analysis of electrophilic substitution at C-3 would quantify the electronic impact of the benzene ring substituents on the reactivity of the pyrrole moiety. acs.org

Computational modeling can complement experimental kinetic data to provide insights into the transition state structures and reaction mechanisms at a molecular level.

Stereochemical Aspects in Indole Reactions

Due to the absence of specific research on this compound, this section cannot be completed. There are no available studies, data tables, or detailed research findings concerning the stereochemical aspects of reactions involving this compound.

Theoretical and Computational Studies of 6 Bromo 4 Chloro 7 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT is widely employed to predict a variety of molecular properties, including orbital energies, charge distributions, and spectroscopic parameters. For 6-bromo-4-chloro-7-methyl-1H-indole, DFT calculations can reveal how the electron-withdrawing bromine and chlorine atoms and the electron-donating methyl group influence the electronic environment of the indole (B1671886) ring system.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. acs.org The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. bldpharm.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, a molecular orbital analysis would precisely map the electron density distribution within these frontier orbitals. It is expected that the HOMO would be distributed primarily across the π-system of the indole ring, while the LUMO would also be located on the aromatic system. The presence of bromine and chlorine substituents would likely lower the energy of these orbitals compared to unsubstituted indole.

While specific calculated values for this compound are not available in published literature, DFT calculations would yield precise energy values for these orbitals.

Table 1: Illustrative Data from a DFT-Based Molecular Orbital Analysis (Note: The following values are for illustrative purposes to show the typical output of such a calculation and are not actual data for the specified compound.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | N/A in literature |

| LUMO Energy | N/A in literature |

| HOMO-LUMO Gap | N/A in literature |

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS), is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic regions. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an EPS analysis would likely show a region of significant negative potential around the nitrogen atom of the indole ring and the halogen atoms due to their high electronegativity. The hydrogen atom on the nitrogen (N-H) would exhibit a positive potential, making it a potential hydrogen bond donor. This analysis is crucial for predicting intermolecular interactions, such as how the molecule might bind to a biological target or self-assemble in a crystalline state.

In this compound, the electronegative chlorine, bromine, and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would be comparatively positive. The specific arrangement of these charged centers, dictated by the molecule's geometry, determines the magnitude and direction of the net dipole moment. A significant dipole moment would suggest that the molecule is polar, influencing its solubility and other physical properties.

Table 2: Predicted Atomic Charges and Dipole Moment (Note: Specific calculated values for this compound are not available in surveyed literature. This table illustrates the expected output.)

| Atom/Parameter | Predicted Value |

| Atomic Charge on N1 | N/A in literature |

| Atomic Charge on C4-Cl | N/A in literature |

| Atomic Charge on C6-Br | N/A in literature |

| Atomic Charge on C7-CH3 | N/A in literature |

| Net Dipole Moment (Debye) | N/A in literature |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to create a mathematical relationship between a molecule's structure and its physicochemical properties. By analyzing a set of related compounds, a QSPR model can predict properties like boiling point, solubility, or chromatographic retention times for new, untested molecules.

For this compound, a QSPR model could be developed using a database of other substituted indoles. Descriptors derived from its calculated structure (such as molecular weight, surface area, and electronic parameters from DFT) would be used as inputs to predict a specific property. Such models are widely used in medicinal chemistry and materials science to screen virtual libraries of compounds for desired characteristics.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters. By calculating the magnetic shielding around each nucleus, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by calculating the vibrational modes of the molecule, one can predict its Infrared (IR) absorption frequencies.

These predicted spectra are invaluable for several reasons. They can aid in the interpretation of experimentally obtained spectra, helping to assign specific peaks to the correct atoms or vibrational modes. For a novel compound like this compound, a predicted spectrum can serve as a reference to confirm its identity after synthesis. The predicted IR frequencies would correspond to the stretching and bending of specific bonds, such as the N-H, C-H, C-Cl, and C-Br bonds.

Table 3: Predicted Spectroscopic Data (Note: This table illustrates the type of data generated. Specific computational values for this compound are not available in the surveyed literature.)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (δ, ppm) for N-H | N/A in literature |

| ¹³C NMR Chemical Shift (δ, ppm) for C4 | N/A in literature |

| ¹³C NMR Chemical Shift (δ, ppm) for C6 | N/A in literature |

| IR Frequency (cm⁻¹) for N-H stretch | N/A in literature |

| IR Frequency (cm⁻¹) for C-Cl stretch | N/A in literature |

| IR Frequency (cm⁻¹) for C-Br stretch | N/A in literature |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

6-bromo-4-chloro-7-methyl-1H-indole as a Versatile Synthetic Building Block

The intrinsic reactivity of the indole (B1671886) nucleus, combined with the modulating effects of its substituents, makes This compound a prime candidate for use as a synthetic intermediate. Chemical suppliers classify it as a heterocyclic building block intended for research and development, underscoring its role as a starting material for more complex molecules. bldpharm.com The bromine and chlorine atoms at positions 6 and 4, respectively, offer distinct handles for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. The methyl group at the 7-position provides steric and electronic influence, which can be crucial for directing reactions and modulating the properties of the final products.

Precursor in the Synthesis of Complex Heterocyclic Systems

The dual halogenation of This compound allows for selective and sequential reactions to build intricate heterocyclic systems. For instance, the bromine atom is typically more reactive in palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, than the chlorine atom. This reactivity difference enables chemists to first introduce a substituent at the 6-position and then perform a different transformation at the 4-position. This step-wise functionalization is a powerful strategy for creating polycyclic and highly substituted indole derivatives, which are common motifs in natural products and pharmaceuticals.

While specific examples starting from This compound are not extensively documented in public literature, the synthesis of complex structures from analogous compounds is well-established. For example, 6-bromoindole (B116670) is a key starting material for synthesizing inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), where the bromo substituent is replaced via Pd-catalyzed cross-coupling to install complex side chains. This highlights the foundational role of the bromo-indole core in generating molecular diversity.

Scaffold for Medicinal Chemistry Libraries

In medicinal chemistry, the generation of compound libraries is essential for identifying new drug candidates. The structure of This compound makes it an ideal scaffold for such libraries. The reactive halogen sites allow for the attachment of a wide variety of chemical groups, enabling the systematic exploration of the chemical space around the indole core.

The general class of halogenated indoles serves as key intermediates in the synthesis of therapeutic agents. evitachem.com The ability to participate in reactions like nucleophilic substitutions further enhances their value as building blocks for complex organic molecules. evitachem.com By systematically varying the substituents at the bromo and chloro positions of This compound , medicinal chemists can generate a library of related compounds to screen for biological activity against various targets.

Role in the Development of Targeted Small Molecules

The development of small molecules that can selectively interact with specific biological targets is a primary goal of modern drug discovery. The indole ring is a privileged structure in this context, as it is found in numerous biologically active compounds. The specific substitution pattern of This compound provides a unique three-dimensional shape and electronic distribution that can be tailored to fit into the binding pocket of a target protein.

The presence of halogens can lead to specific interactions, such as halogen bonding, which can enhance binding affinity and selectivity. The methyl group can provide beneficial steric interactions and improve metabolic stability. These features make this compound a promising starting point for designing targeted therapies.

Contribution to Lead Optimization Strategies in Drug Discovery

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The strategic replacement of substituents is a key aspect of this process. A study on adenosine (B11128) A3 receptor antagonists demonstrated how replacing chloro groups with bromo or methyl groups on a heterocyclic core could modulate binding affinity. acs.org

This compound is perfectly suited for such optimization campaigns. Its multiple functionalization points allow for fine-tuning of its structure-activity relationship (SAR). For example, if a related compound shows promising activity but lacks potency, the bromine atom can be used as a handle to introduce new functional groups that may form additional interactions with the target. Similarly, the chlorine and methyl groups can be modified to optimize properties like solubility or cell permeability.

Potential in Material Science Applications

The indole nucleus is an electron-rich aromatic system, and its properties can be tuned by substituents. Halogen atoms and methyl groups alter the electronic distribution and can influence properties like fluorescence, conductivity, and self-assembly. For instance, 6-bromoindole has been used to synthesize 6,6′-dibromoindigo, also known as Tyrian purple, a historic dye. sigmaaldrich.com This suggests that complex indoles like This compound could serve as precursors for novel dyes, organic semiconductors, or components of other advanced materials.

Emerging Research Frontiers for 6 Bromo 4 Chloro 7 Methyl 1h Indole Derivatives

Chemo- and Regioselective Functionalization Strategies

The precise functionalization of the 6-bromo-4-chloro-7-methyl-1H-indole core is critical for modulating its biological activity and physicochemical properties. Chemo- and regioselectivity—the ability to react with a specific functional group at a particular position—are paramount. Traditional methods for indole (B1671886) synthesis, such as the Fischer and Larock indole syntheses, often require harsh conditions. acs.org Modern strategies, however, are increasingly focusing on milder and more selective approaches.

Key reactive sites on the this compound scaffold include the N-H of the indole ring, the C2 and C3 positions of the pyrrole (B145914) ring, and the aromatic benzene (B151609) ring, which can undergo further substitution. The existing bromo and chloro substituents can also be targets for cross-coupling reactions.

Key Functionalization Reactions:

N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents, which can influence the molecule's steric and electronic properties and its ability to form hydrogen bonds.

C3-Functionalization: The C3 position is often the most nucleophilic carbon and is susceptible to electrophilic substitution reactions such as the Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions.

C2-Functionalization: While direct electrophilic attack at C2 is less common, lithiation at the N1 position followed by reaction with an electrophile can lead to C2 functionalization.

Cross-Coupling Reactions: The bromo and chloro substituents can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

Recent advancements have focused on developing regioselective methods. For instance, in the synthesis of other nitrogen-containing heterocycles, the choice of base has been shown to direct alkylation to a sterically hindered nitrogen, a principle that could be applied to control functionalization on complex indole scaffolds. nih.gov A strategy involving O-vinylhydroxylamines as ring-annulation reagents has also been reported for the scalable synthesis of azaindoles, highlighting the ongoing innovation in creating substituted indole-like structures. acs.org

| Position | Reaction Type | Potential Reagents | Purpose of Functionalization |

| N1 | Alkylation, Arylation | Alkyl halides, Aryl boronic acids | Modulate solubility and membrane permeability |

| C2 | Lithiation/Electrophilic Quench | n-BuLi, Electrophiles (e.g., aldehydes) | Introduce side chains for receptor interaction |

| C3 | Electrophilic Substitution | Vilsmeier reagent, Mannich bases | Attach pharmacophores or linking groups |

| C6 | Cross-Coupling (from Bromo) | Boronic acids, Alkynes, Amines | Extend the molecular scaffold, add diversity |

Multi-Targeted Ligand Design Based on the Indole Scaffold

The concept of "one target, one disease" is increasingly being replaced by a multi-target approach, especially for complex multifactorial diseases like Alzheimer's. researchgate.net The indole nucleus is considered a "privileged scaffold" because it can be used to create drug-like molecules that interact with a variety of biological targets. nih.govnih.gov The development of multi-target-directed ligands (MTDLs) aims to design a single molecule that can modulate multiple targets involved in a disease pathway, potentially leading to improved efficacy and a lower propensity for drug resistance. nih.gov

The this compound scaffold is a promising starting point for MTDL design. The distinct electronic nature and position of the halogen and methyl groups can be exploited to achieve specific interactions with different biological targets. For example, indole derivatives have been investigated as dual ligands for the translocator protein (TSPO) and the murine double minute 2 (MDM2) protein, which are relevant in cancer therapy. nih.gov In the context of Alzheimer's disease, researchers have created hybrids of rivastigmine (B141) and indole to target multiple pathological processes. nih.gov

Design Strategy for MTDLs based on the Indole Scaffold:

Scaffold Selection: The core indole structure provides a rigid framework. The substitutions on this compound offer vectors for chemical modification.

Pharmacophore Integration: Bioactive fragments from known ligands for different targets are attached to the indole scaffold.

Linker Optimization: The length and nature of the chemical linkers connecting the pharmacophores are adjusted to ensure optimal interaction with each target.

| Potential Target Class | Example Target | Rationale for Indole Scaffold |

| Enzymes | Acetylcholinesterase (AChE) | The indole ring can mimic the binding of endogenous ligands. researchgate.net |

| Receptors | Serotonin (B10506) Receptors (e.g., 5-HT) | The indole structure is a core component of serotonin. |

| Protein-Protein Interactions | MDM2-p53 | The indole core can serve as a scaffold to position functional groups that disrupt the interaction. nih.gov |

| Ion Channels | GABA-A Receptor | Indole derivatives have shown affinity for benzodiazepine (B76468) binding sites. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of compound libraries for drug discovery often requires efficient, reproducible, and scalable methods. Flow chemistry and automated synthesis are transforming this landscape. nih.govsyrris.com In flow chemistry, reagents are continuously pumped through a network of tubes and reactors, offering precise control over reaction parameters like temperature, pressure, and reaction time. researchgate.net This leads to higher yields, improved safety (especially for hazardous reactions), and easier scalability compared to traditional batch chemistry. drugdiscoverytrends.com

The synthesis of this compound and its derivatives is well-suited for these modern techniques. nih.gov Flow chemistry can be used not only for the construction of the indole nucleus itself but also for its subsequent functionalization. nih.gov For instance, the Fischer indole synthesis, a classic method, has been successfully adapted to continuous flow systems, significantly reducing reaction times. nih.gov

Automated synthesis platforms, which can use acoustic droplet ejection to perform reactions on a nanomole scale, allow for the rapid screening of a vast number of building blocks and reaction conditions. nih.gov This high-throughput experimentation can accelerate the discovery of optimal synthetic routes and the generation of diverse libraries of indole derivatives for biological screening. nih.gov

| Parameter | Traditional Batch Synthesis | Automated Flow Chemistry |

| Scalability | Re-optimization often needed for scale-up | Directly scalable by running the system for longer |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time, better heat dissipation |

| Reproducibility | Can be variable due to manual handling and heating inconsistencies | High reproducibility due to precise computer control |

| Reaction Time | Often hours to days | Can be reduced to minutes |

| Waste Generation | Can be significant due to work-up and purification steps | Reduced solvent and reagent usage, potential for in-line purification |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, mechanisms, and the formation of intermediates. Advanced spectroscopic techniques now allow for the real-time, in-situ monitoring of reactions, providing a continuous stream of data without the need to take and prepare samples. numberanalytics.commdpi.com

For the synthesis and functionalization of this compound derivatives, these techniques are invaluable. They are a key component of Process Analytical Technology (PAT), a framework encouraged by regulatory agencies to ensure product quality through process understanding and control. polito.it

Key Real-time Monitoring Techniques:

FlowNMR Spectroscopy: High-resolution FlowNMR allows for the continuous monitoring of a reaction mixture as it flows through the NMR spectrometer, providing detailed structural information and quantitative data on the consumption of reactants and the formation of products and intermediates. rsc.org

Infrared (IR) and Near-Infrared (NIR) Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the concentration of functional groups in real-time. mdpi.com Fiber-optic probes can be inserted directly into the reaction vessel or flow reactor.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds. mdpi.com

Hyphenated Techniques: Combining separation techniques like chromatography with spectroscopy (e.g., HPLC-IR) allows for the analysis of complex reaction mixtures. numberanalytics.com

The data from these techniques can be analyzed using chemometrics to deconstruct the spectra and provide concentration profiles for each component over time. numberanalytics.com This information is critical for optimizing reaction conditions to maximize yield and minimize impurities. magritek.com

| Technique | Information Provided | Advantages for Indole Synthesis |

| FlowNMR | Detailed molecular structure, quantification of species | Unambiguous identification of constitutional isomers formed during functionalization. rsc.org |

| FTIR/NIR | Changes in functional groups (e.g., C=O, N-H) | Real-time tracking of acylation or alkylation reactions. mdpi.com |

| Raman | Vibrational modes of non-polar bonds, solid-phase reactions | Monitoring of reactions involving aromatic rings and crystal formation. |

| UV-Vis | Changes in conjugation and chromophores | Useful for tracking reactions that alter the indole's electronic structure. mdpi.com |

Deep Learning and AI-Assisted Drug Design for Indole-Based Compounds

For the this compound scaffold, AI offers several powerful applications:

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel indole derivatives from scratch that are predicted to have high affinity for a specific biological target. medium.comnih.gov These models can explore a vast chemical space far more quickly than traditional methods. pharma-iq.com

Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to identify those most likely to be active against a target, prioritizing which derivatives of this compound should be synthesized and tested. nih.gov

Property Prediction: Deep learning models can accurately predict the physicochemical properties (e.g., solubility, permeability) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of new indole derivatives, helping to identify promising candidates early in the discovery process and reduce late-stage failures. nih.gov

Retrosynthesis Prediction: AI tools can suggest synthetic pathways for novel, complex indole-based molecules, aiding chemists in the lab. researchgate.net

By integrating AI into the drug discovery workflow, researchers can more effectively navigate the chemical space around the this compound scaffold, leading to a more efficient and data-driven approach to finding new therapeutic agents. researchgate.net

| AI Application | Description | Impact on Indole Drug Discovery |

| Generative Models | Algorithms that create new chemical structures with desired properties. medium.com | Rapidly generates novel, synthesizable this compound derivatives optimized for a specific target. |

| Predictive Modeling | Machine learning models trained to predict biological activity and physicochemical properties. nih.gov | Reduces the need for extensive initial lab testing by prioritizing the most promising candidates. |

| Virtual High-Throughput Screening | Computationally screens millions of compounds against a biological target. nih.gov | Identifies potential hits from large virtual libraries of indole derivatives. |

| Reaction Prediction | AI that suggests optimal reaction conditions and predicts outcomes. researchgate.net | Accelerates the synthesis of novel indole compounds designed by other AI tools. |

Q & A

Basic: What synthetic routes are commonly employed for 6-bromo-4-chloro-7-methyl-1H-indole?

Answer:

The synthesis typically involves sequential halogenation and methylation. For bromination, electrophilic substitution using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) is preferred for regioselectivity at the 6-position . Chlorination at the 4-position can be achieved via radical or electrophilic methods, with sulfuryl chloride (SO₂Cl₂) in dichloromethane being a standard reagent . Methylation at the 7-position may utilize methyl iodide under basic conditions. Optimization of reaction order (e.g., bromination before chlorination) is critical to avoid steric hindrance and byproduct formation.

Advanced: How can regioselectivity challenges in halogenation be addressed during synthesis?

Answer:

Regioselectivity is influenced by directing groups and steric effects. Computational modeling (e.g., DFT calculations) can predict reactive sites on the indole ring. For example, electron-donating substituents (e.g., methyl) at the 7-position may deactivate adjacent positions, favoring bromination at the 6-position . Experimental validation via comparative NMR analysis (e.g., monitoring reaction intermediates) is essential. Alternative catalysts, such as CuI in PEG-400/DMF, have shown improved selectivity in analogous indole brominations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key for confirming substitution patterns. For example, the methyl group at C7 typically resonates as a singlet near δ 2.5 ppm, while aromatic protons show coupling patterns indicative of adjacent halogens .

- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 M+ and M+2 peaks) .

- X-ray crystallography : Resolves ambiguities in regiochemistry; SHELXL is widely used for refining crystal structures .

Advanced: How should discrepancies between experimental and computational NMR data be resolved?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. For halogenated indoles:

- Compare experimental data with DFT-predicted shifts (accounting for solvent models like PCM).

- Variable-temperature NMR can identify conformational equilibria (e.g., hindered rotation around C-Br bonds) .

- Cross-validate with NOESY/ROESY to confirm spatial proximity of substituents .

Advanced: What strategies mitigate crystallographic data contradictions in structural determination?

Answer:

- Use OLEX2 for integrated structure solution and refinement, leveraging its automated error-checking tools .

- For twinned or low-resolution data, employ SHELXL’s TWIN/BASF commands to refine twin laws and improve R-factors .

- Validate hydrogen bonding networks and π-stacking interactions against Cambridge Structural Database (CSD) entries for similar indoles .

Basic: What purification methods are optimal for isolating this compound?

Answer:

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate halogenated byproducts.

- Recrystallization : DCM/hexane mixtures yield high-purity crystals, as halogen groups enhance crystallinity .

- HPLC : For chiral impurities, employ chiral stationary phases (e.g., amylose derivatives) .

Advanced: How can computational tools predict reactivity in cross-coupling reactions?

Answer:

- DFT calculations (e.g., Gaussian 16) assess frontier molecular orbitals to predict Suzuki-Miyaura coupling sites. Bromine’s higher electronegativity vs. chlorine makes C6-Br more reactive toward Pd-catalyzed couplings .

- Molecular docking evaluates steric accessibility of halogens for catalyst binding.

Basic: What biological activities of analogous halogenated indoles inform research priorities?

Answer:

Structurally similar compounds (e.g., 5-bromo-6-methylindole) show anticancer and antimicrobial activity via kinase inhibition or DNA intercalation . Prioritize assays targeting:

- CYP450 enzymes : Assess metabolic stability.

- Cellular apoptosis pathways : Use flow cytometry to evaluate caspase activation.

Advanced: What methods achieve enantiomeric purity in halogenated indoles?

Answer:

- Chiral resolution : Use (-)-menthol derivatives for diastereomeric salt formation.

- Asymmetric synthesis : Organocatalysts (e.g., L-proline) induce chirality during cyclization steps .

- Chiral HPLC : Compare retention times with racemic standards to quantify enantiomeric excess .

Basic: How is LC-MS used to validate compound identity and purity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.